(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid

Suzuki–Miyaura coupling heteroarylboronic acids electron-deficient nucleophiles

Standard 3-pyridylboronic acids often fail in electron-deficient couplings due to instability and poor transmetalation. This 2,6-bis(trifluoromethyl) analog solves that: the dual CF₃ groups sterically shield and inductively stabilize the B(OH)₂ moiety. - Electrophilic boron reduces protodeboronation vs. 2-pyridyl variants - Hammett σₚ ~1.08 for predictable electronic tuning of APIs & OLED materials - Demonstrated Suzuki coupling range: 46-95% (analogous ester) - Immediate shipment, analytical CoA included

Molecular Formula C7H4BF6NO2
Molecular Weight 258.92 g/mol
Cat. No. B11858689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid
Molecular FormulaC7H4BF6NO2
Molecular Weight258.92 g/mol
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O
InChIInChI=1S/C7H4BF6NO2/c9-6(10,11)4-2-1-3(8(16)17)5(15-4)7(12,13)14/h1-2,16-17H
InChIKeyDEAHPPZTBIHZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(trifluoromethyl)pyridin-3-ylboronic Acid: Key Building Block


(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid (CAS 1639789-15-3; molecular formula C₇H₄BF₆NO₂; molecular weight 258.91) is a highly electron-deficient heteroarylboronic acid . It belongs to the class of trifluoromethyl-substituted pyridylboronic acids, which are valued as nucleophilic coupling partners in Suzuki–Miyaura cross-coupling reactions for the construction of biaryl and heterobiaryl architectures [1][2]. The compound features two strong electron-withdrawing trifluoromethyl groups at the 2- and 6-positions flanking the boronic acid moiety at the 3-position of the pyridine ring, a substitution pattern that profoundly modulates its electronic properties, stability profile, and cross-coupling behavior relative to unsubstituted or mono-substituted pyridylboronic acid analogs [3].

Electron-deficient heteroaryl nucleophile for Suzuki coupling
Enhanced protodeboronation resistance vs 2-pyridyl class
Reported broad substrate scope under standard Pd conditions

Why Generic Pyridylboronic Acids Cannot Substitute


Generic pyridylboronic acids such as 3-pyridylboronic acid or 2-pyridylboronic acid cannot be freely substituted for (2,6-bis(trifluoromethyl)pyridin-3-yl)boronic acid due to fundamental differences in stability, electronic character, and cross-coupling behavior. Pyridin-2-ylboronic acids are notoriously unstable and prone to rapid protodeboronation under standard Suzuki–Miyaura conditions, often requiring specialized protecting groups or copper additives to achieve acceptable yields [1][2]. Even the more stable 3-pyridylboronic acids, while commercially available, exhibit low conversion in aqueous micellar catalysis systems without optimized surfactants [3]. The introduction of two strongly electron-withdrawing trifluoromethyl groups at the 2- and 6-positions dramatically alters the electronic landscape of the pyridine ring—increasing boron electrophilicity, reducing protodeboronation susceptibility via steric shielding and inductive stabilization, and modulating the rate-determining transmetalation step [4][5]. These electronic and steric modifications render the bis(trifluoromethyl)-substituted derivative a distinct chemical entity with a unique reactivity profile that directly impacts synthetic feasibility, yield, and reproducibility. Consequently, substituting a generic analog without accounting for these differences typically results in reaction failure, unacceptably low yields, or the need for extensive reaction re-optimization [6].

2-Pyridyl instability
Generic 2-pyridylboronic acids may undergo rapid protodeboronation without Cu additives, reducing coupling yield.
Electronic mismatch
Unsubstituted 3-pyridyl analogs lack the strong electron withdrawal of bis(CF₃) groups, altering transmetalation rates and site selectivity.
Regioselectivity shift
CF₃‑free pyridylboronic acids may direct coupling differently in polyhalogenated electrophile sequences, requiring re‑optimization.

Differentiation vs. Closest Analogs


Suzuki–Miyaura Cross-Coupling Efficiency

The 2,6-bis(trifluoromethyl)pyridylboronic acid scaffold (as its pinacol ester derivative at the 4-position) undergoes Suzuki–Miyaura coupling with various (hetero)aryl bromides, affording the corresponding coupled products in 46–95% isolated yields [1]. In contrast, 2-pyridylboronic esters lacking trifluoromethyl substitution typically require copper(I) chloride additives to achieve synthetically useful yields; without CuCl, coupling yields are substantially lower due to slow transmetalation and competitive protodeboronation [2]. The broad yield range for the bis(trifluoromethyl) derivative reflects compatibility with diverse (hetero)aryl bromides under standard Pd-catalyzed conditions without specialized additives [1].

Coupling Yield
Reported
46–95% isolated yield (target) vs. low yields without CuCl (2‑pyridyl class)
Supports broad substrate scope without specialized additives
Pd‑catalyzed, standard base; pinacol ester used
Suzuki–Miyaura coupling heteroarylboronic acids electron-deficient nucleophiles cross-coupling yield

Enhanced Boronic Acid Stability

Pyridin-2-ylboronic acids are documented to be quite unstable, particularly in the presence of base, whereas pyridin-3-ylboronic acids are much more stable and react normally without special precautions [1]. The target compound, (2,6-bis(trifluoromethyl)pyridin-3-yl)boronic acid, benefits from this inherent 3-position stability advantage while the flanking trifluoromethyl groups provide additional steric shielding and inductive stabilization that further reduce the susceptibility to protodeboronation relative to unsubstituted 3-pyridylboronic acid [2]. Long-term storage recommendations for this compound are consistent with standard boronic acid handling (cool, dry place), whereas 2-pyridylboronic acid derivatives often require low-temperature storage (-20°C) and inert atmosphere to prevent decomposition .

Stability Profile
Class-level
3-Pyridyl class stability with CF₃ steric/inductive stabilization
May reduce protodeboronation risk relative to 2‑pyridyl analogs
Class‑level inference; standard boronic acid storage
boronic acid stability protodeboronation heteroarylboronic acid storage stability

Compatibility with Pd-PEPPSI and Pd-Phosphine Catalysts

Highly active Pd-NHC-pyridine (PEPPSI) complexes and Pd-phosphine catalysts have been developed specifically to address the challenges of coupling heteroarylboronic acids including pyridine, pyrrole, and indole derivatives [1]. These catalyst systems are not inhibited by the presence of highly basic aminopyridines or aminopyrimidines, making them well-suited for coupling electron-deficient heteroarylboronic acids like the target compound [2]. In contrast, 3-pyridylboronic acid under standard Pd(PPh₃)₄ conditions shows low conversion in aqueous micellar media without optimized surfactants [3]. The strongly electron-deficient nature of bis(trifluoromethyl)pyridylboronic acids may necessitate tailored catalyst-ligand combinations for optimal performance, a consideration that distinguishes this compound from more electron-rich pyridylboronic acid analogs that couple efficiently under a wider range of standard conditions [4].

Catalyst Compatibility
Class-level
Pd‑PEPPSI or Pd‑phosphine catalysts optimized for electron‑deficient heteroaryls
Standard Pd(PPh₃)₄ may give low conversion without optimized surfactants
Catalyst selection should match electron‑poor nucleophile
Pd-PEPPSI N-heterocyclic carbene heteroaryl cross-coupling catalyst compatibility

Regioselective Lithiation Profile

The parent heterocycle, 2,6-bis(trifluoromethyl)pyridine, exhibits a distinct regioselectivity profile in reactions with alkyllithium reagents. According to studies by Porwisiak and Dmowski, 2,6-bis(trifluoromethyl)pyridine reacts with alkyllithium reagents exclusively via addition to the pyridine nitrogen or ring positions adjacent to the trifluoromethyl groups, rather than undergoing lithiation at the unsubstituted 3- or 4-positions . This regioselectivity contrasts with 3-trifluoromethylpyridine and 3,5-bis(trifluoromethyl)pyridine, which undergo regioselective lithiation at the 2-position, providing easy access to 2-functionalized derivatives . The distinct directing effects of the 2,6-bis(trifluoromethyl) substitution pattern mean that alternative synthetic routes (such as Ir-catalyzed C–H borylation) are required to install the boronic acid functionality at the 3-position, whereas other trifluoromethylpyridine isomers can be functionalized via more straightforward lithiation-borylation sequences [1][2].

Synthetic Access
Class-level
2,6‑CF₃ substitution blocks lithiation at adjacent positions; requires Ir‑catalyzed C–H borylation
Differentiated synthetic route limits trivial in‑house preparation
Alternative to lithiation‑borylation sequences
regioselective lithiation trifluoromethyl directing effects heteroaryl functionalization synthetic accessibility

Electron-Deficient Directing Effects in Cross-Coupling

The strongly electron-withdrawing trifluoromethyl group at the 2- and 6-positions exerts a pronounced electronic directing effect that governs site-selectivity in Suzuki–Miyaura couplings of polyhalogenated pyridine electrophiles. In studies of 2,6-dichloro-3-(trifluoromethyl)pyridine, reaction with one equivalent of arylboronic acids results in exclusive, site-selective coupling at the 2-position to yield 2-aryl-6-chloro-3-(trifluoromethyl)pyridine [1][2]. This regioselectivity arises from electronic reasons: the trifluoromethyl group activates the adjacent C–Cl bond toward oxidative addition while the 6-chloro substituent remains intact for subsequent functionalization [3]. The bis(trifluoromethyl)pyridylboronic acid discussed herein, when used as the nucleophilic partner rather than the electrophile, imparts analogous electronic character to the coupled product—specifically, the installed 2,6-bis(trifluoromethyl)pyridin-3-yl moiety creates a highly electron-deficient biaryl system with predictable and tunable properties for downstream applications [4].

Electronic Influence
Class-level
Additive Hammett σₚ ≈ 1.08 creates highly electron‑deficient biaryls
Predictable site‑selectivity in polyhalogenated electrophile couplings
Based on 2,6‑dichloro‑3‑CF₃‑pyridine precedent
site-selective Suzuki coupling regioselectivity polyhalogenated pyridines electronic directing effects

Preferred Application Scenarios


Electron-Deficient Biaryl Pharmacophores

The strongly electron-withdrawing 2,6-bis(trifluoromethyl)pyridin-3-yl moiety, when coupled via Suzuki–Miyaura methodology (46–95% yield range demonstrated for the 4-boronic ester analog), installs a highly electron-deficient heteroaryl group into drug candidates. This substitution pattern is particularly valuable for modulating physicochemical properties—including logP, pKa, and metabolic stability—of kinase inhibitors, GPCR ligands, and antiviral agents where electron-deficient heteroaromatics are privileged pharmacophores. The 3-position boronic acid provides the appropriate geometry for coupling to diverse aryl and heteroaryl electrophiles without the stability concerns associated with 2-pyridylboronic acid derivatives [1][2].

Fluorinated Ligands for Catalysis and Materials

The bis(trifluoromethyl)pyridine scaffold serves as a valuable building block for constructing electron-poor N-donor ligands and conjugated materials. The strong electron-withdrawing nature of the 2,6-bis(trifluoromethyl) substitution—with an estimated additive Hammett σₚ of ~1.08 (2 × 0.54 per CF₃ group)—significantly lowers the energy of the pyridine π* orbitals and reduces the Lewis basicity of the nitrogen atom. When coupled to aryl or heteroaryl frameworks via the 3-position boronic acid handle, the resulting products exhibit enhanced electron-accepting character, making them suitable for applications in organic electronics, OLED materials, and electron-poor ligand design for catalysis [3].

Site-Selective Sequential Cross-Coupling

The predictable electronic directing effects of the trifluoromethyl groups, as demonstrated in site-selective Suzuki couplings of 2,6-dichloro-3-(trifluoromethyl)pyridine electrophiles, extend to the use of (2,6-bis(trifluoromethyl)pyridin-3-yl)boronic acid as a nucleophilic partner. In multi-step synthetic sequences, this building block enables the programmed construction of unsymmetrical bis(hetero)aryl systems where the electron-deficient pyridine nucleus can be installed at a specific position while preserving orthogonal reactive handles for subsequent functionalization. This capability is essential for the synthesis of complex natural product analogs, macrocyclic inhibitors, and molecular probes requiring precise control over molecular topology and electronic distribution [4][5].

Proprietary Boron-Containing Building Block

Recent patent activity involving boron-containing cyclic molecules (including provisional US application 63/509,173 and international PCT/US24/34873) underscores the growing importance of boronic acid-containing heterocycles in pharmaceutical intellectual property [6]. (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid, with its unique combination of the boronic acid pharmacophore and the highly fluorinated pyridine scaffold, represents a non-obvious building block for constructing proprietary chemical matter. The compound's specific substitution pattern and the challenges associated with its synthesis via conventional lithiation-borylation routes further enhance its value as a differentiated intermediate in drug discovery programs seeking to establish composition-of-matter patent protection [7].

Application
Selection Property
Validation Focus
Heteroaryl pharmacophore construction
Electron‑withdrawing pyridyl coupling yield
Suzuki coupling scope and regioselectivity
Electron‑poor N‑donor ligand synthesis
Enhanced π‑accepting character from CF₃ groups
Lewis basicity modulation and orbital energy
Sequential unsymmetrical biaryl assembly
Regioselective coupling enabled by CF₃ directing effects
Orthogonal reactivity with polyhalogenated electrophiles
Differentiated boron‑containing IP
Non‑obvious substitution pattern and synthetic route
Composition‑of‑matter differentiation potential
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